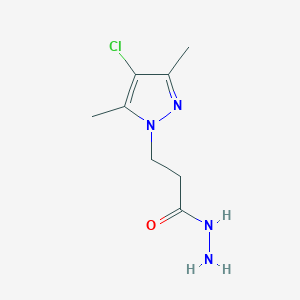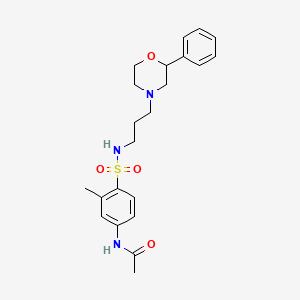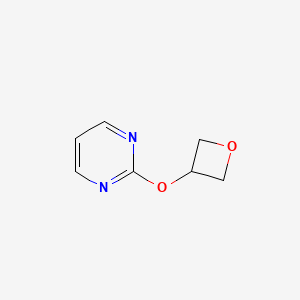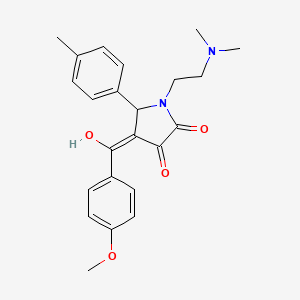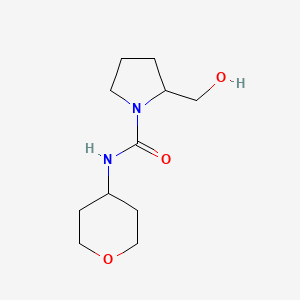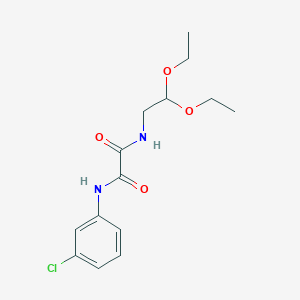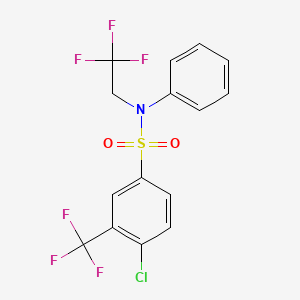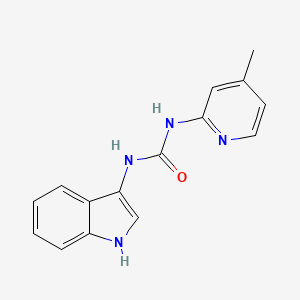
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Similar compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea are synthesized as intermediates for small molecule anticancer drugs. A high-yield synthetic method has been developed, demonstrating the potential for large-scale production of related compounds (Zhang, Lai, Feng, & Xu, 2019).
Conformational Studies : Research on pyrid-2-yl ureas has explored their conformational isomers and intramolecular hydrogen bonding, which can impact their chemical behavior and interaction with other molecules, such as cytosine (Chien, Leung, Su, Li, Liu, & Wang, 2004).
Catalytic and Chemical Reactions : The compound has been involved in reactions leading to polycyclic meridianin analogues, indicating its utility in complex chemical synthesis (Časar, Bevk, Svete, & Stanovnik, 2005).
Molecular Rearrangement Studies : Studies have shown that related compounds undergo molecular rearrangements to yield new indole and imidazolinone derivatives, highlighting their chemical versatility (Klásek, Lyčka, & Holčapek, 2007).
Potential Therapeutic Applications
Antitumor Activities : Some derivatives have been synthesized and characterized for their structure and antitumor activities, indicating potential applications in cancer treatment (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Anti-inflammatory Properties : Compounds with a similar structure have been evaluated as anti-inflammatory agents, suggesting possible therapeutic uses in treating inflammation-related conditions (Amir, Javed, & Kumar, 2008).
Conformational Adjustments for Medical Applications : Research on urea and thiourea-based assemblies, including similar compounds, has explored their conformational adjustments, which could be significant for designing drugs with specific targeting abilities (Phukan & Baruah, 2016).
Materials Science and Engineering Applications
Synthetic Applications in Materials Science : The synthesis of related compounds and their structural characterization can contribute to the development of new materials with specific properties useful in various engineering applications (Martinez & Joule, 1979).
Polymer Synthesis and Characterization : Compounds like 1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can be utilized in the synthesis and characterization of new polymers, indicating their potential in materials science (Ling & Habicher, 1998).
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-6-7-16-14(8-10)19-15(20)18-13-9-17-12-5-3-2-4-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQUBJQXCKVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)
![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)
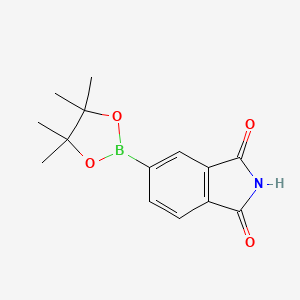
![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)
